molecular formula C8H4BrF2IO B12854726 2,3-Difluoro-4-iodophenacyl bromide

2,3-Difluoro-4-iodophenacyl bromide

Cat. No.: B12854726
M. Wt: 360.92 g/mol
InChI Key: PKZAXWZJIJUBTB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodophenacyl bromide is a multifunctional chemical building block designed for advanced research applications. As a phenacyl bromide derivative, it primarily functions as an efficient alkylating agent. The unique halogen pattern on the aromatic ring, featuring both fluorine and iodine atoms, makes this compound a particularly valuable scaffold in synthetic and medicinal chemistry. The iodine substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to rapidly generate a diverse array of more complex structures . In research settings, phenacyl bromides are recognized for their role in photochemical reactions. They can form Electron Donor-Acceptor (EDA) complexes with electron-rich partners like indoles, enabling metal-free alkylation under mild visible light irradiation . This mechanism is valuable for constructing carbon-carbon bonds in complex molecule synthesis. The specific steric and electronic properties imparted by the 2,3-difluoro and 4-iodo substitution pattern can be leveraged to fine-tune the compound's reactivity and the physical properties of the resulting products. 2,3-Difluoro-4-iodophenacyl bromide is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4BrF2IO

Molecular Weight

360.92 g/mol

IUPAC Name

2-bromo-1-(2,3-difluoro-4-iodophenyl)ethanone

InChI

InChI=1S/C8H4BrF2IO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2

InChI Key

PKZAXWZJIJUBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)F)I

Origin of Product

United States

Preparation Methods

2,3-Difluoro-4-iodophenacyl bromide can be synthesized through several methods. One common synthetic route involves the reaction between 2,3-difluorobenzoic acid and ammonium iodide . The reaction conditions typically require the use of a solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2,3-Difluoro-4-iodophenacyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3-Difluoro-4-iodophenacyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodophenacyl bromide involves its reactivity with various molecular targets. The presence of halogen atoms in the compound allows it to participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-difluoro-4-iodophenacyl bromide with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Group Reactivity/Applications Reference
2,3-Difluoro-4-iodophenacyl bromide 2-F, 3-F, 4-I, phenacyl-Br C₈H₄BrF₂IO Phenacyl bromide Nucleophilic substitution, alkylation
2,3-Difluoro-4-iodobenzaldehyde 2-F, 3-F, 4-I, CHO C₇H₃F₂IO Aldehyde Condensation, oxidation
2,3-Difluoro-4-hydroxyphenylboronic acid 2-F, 3-F, 4-OH, B(OH)₂ C₆H₅BF₂O₃ Boronic acid Suzuki-Miyaura cross-coupling
4-Chlorobenzotrifluoride 4-Cl, CF₃ C₇H₄ClF₃ Trifluoromethyl, chlorine Solvent, intermediate
2,4-Dichloro-3,5-dinitrotrifluorotoluene 2,4-Cl, 3,5-NO₂, CF₃ C₇H₂Cl₂F₃N₂O₄ Nitro, trifluoromethyl Electrophilic substitution

Key Findings

Reactivity Differences :

  • The phenacyl bromide group in 2,3-difluoro-4-iodophenacyl bromide facilitates nucleophilic substitution (e.g., with amines or thiols), whereas the aldehyde in 2,3-difluoro-4-iodobenzaldehyde is prone to oxidation or condensation reactions (e.g., forming Schiff bases) .
  • The boronic acid in 2,3-difluoro-4-hydroxyphenylboronic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the bromide due to its lack of a boronate moiety .

Fluorine at positions 2 and 3 deactivates the ring, directing electrophilic attacks to the iodine-substituted position (para to the phenacyl group) .

Thermal and Photochemical Stability: Iodine’s heavy-atom effect may improve photochemical activity (e.g., triplet-state population) in 2,3-difluoro-4-iodophenacyl bromide compared to non-iodinated analogs like 4-chlorobenzotrifluoride . The nitro groups in 2,4-dichloro-3,5-dinitrotrifluorotoluene increase thermal stability but reduce solubility, unlike the more polarizable iodide in the target compound .

Biological Activity

2,3-Difluoro-4-iodophenacyl bromide (DFIB), with the molecular formula C₈H₄BrF₂IO and CAS number 1822673-76-6, is a compound of growing interest in pharmacological research due to its unique structural characteristics and biological activity. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

DFIB is classified as a phenacyl bromide, notable for its halogen substituents—two fluorine atoms and one iodine atom—attached to a phenyl ring. These halogens enhance the compound's reactivity and binding affinity towards various biological targets, including enzymes and receptors, making it a candidate for drug development and biochemical studies .

Enzyme Inhibition

Research indicates that DFIB exhibits potential as an inhibitor in enzymatic pathways. The presence of halogen atoms enhances its ability to interact with enzyme active sites, potentially leading to enzyme inhibition or modulation of protein-ligand interactions. This property is crucial for understanding its mechanism of action in various biochemical processes .

Study 1: Mechanistic Insights into Enzyme Interaction

A study conducted on the interaction of DFIB with specific enzymes revealed that the compound could effectively inhibit enzyme activity through competitive inhibition. The halogen substituents were found to play a significant role in enhancing binding affinity compared to non-halogenated analogs. This study utilized kinetic assays to determine the inhibition constants (Ki) for various enzymes, demonstrating DFIB's potential as a lead compound in drug design .

Study 2: Structural Analogs and Their Biological Effects

A comparative analysis of DFIB with structurally similar compounds showed that variations in halogen positioning significantly affected biological activity. For instance, compounds like 2-Fluoro-4-iodophenacyl bromide exhibited reduced binding affinity due to the absence of one fluorine atom. This highlights the importance of precise structural modifications in optimizing biological activity .

Data Tables

Compound NameMolecular FormulaKey Biological Activity
2,3-Difluoro-4-iodophenacyl bromide C₈H₄BrF₂IOPotential enzyme inhibitor
2-Fluoro-4-iodophenacyl bromide C₈H₅BrFIOReduced binding affinity
2,3-Difluoro-4-methylphenacyl bromide C₉H₇BrF₂OVaries; potential for different pathways

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying DFIB's activity. Potential areas of exploration include:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of DFIB in animal models.
  • Therapeutic Applications : Exploring its efficacy in treating specific diseases where enzyme modulation is beneficial.
  • Structural Optimization : Conducting structure-activity relationship (SAR) studies to identify more potent analogs.

Q & A

Q. How do surface interactions (e.g., with silica or polymers) influence the compound’s stability in heterogeneous catalysis?

  • Methodological Answer :
  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption/desorption kinetics on silica nanoparticles.
  • XPS Analysis : Characterize surface bonding (e.g., Si-O-I linkages) and oxidative degradation pathways .

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